Lysyl-Prolyl-Threonine vs. Standard Analgesics: Differentiated Antinociceptive Profile in the Mouse Formalin Test
In the mouse formalin test, Lys-D-Pro-Thr demonstrates antinociceptive activity in both the early (neurogenic) and late (inflammatory) phases, with a mechanism distinct from classical analgesics. Unlike morphine, its effect is naloxone-insensitive, classifying it as a non-opioid analgesic. Its potency profile differs from aspirin and indomethacin, which are primarily active in the late phase [1].
| Evidence Dimension | Antinociceptive activity phase specificity and mechanism of action |
|---|---|
| Target Compound Data | Active in both early (0-5 min) and late (15-30 min) phases; non-opioid (naloxone-insensitive) mechanism. |
| Comparator Or Baseline | Morphine: Active in both phases; opioid (naloxone-sensitive). Aspirin: Active in both phases. Indomethacin: Active only in late phase. |
| Quantified Difference | Not applicable (qualitative differentiation in mechanism and phase-specificity). |
| Conditions | Mouse formalin test; intraperitoneal and oral administration. |
Why This Matters
This defines Lys-D-Pro-Thr's specific mechanism of action, enabling its selection for research focused on non-opioid pathways in pain and inflammation.
- [1] Oluyomi, A. O., et al. (1994). Antinociceptive activity of peptides related to interleukin-1 beta-(193-195), Lys-Pro-Thr. European Journal of Pharmacology, 258(1-2), 131-138. View Source
